Schembl21844556

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

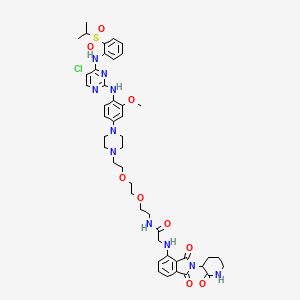

Schembl21844556 is a small molecule that has been used in a variety of scientific research applications. It is an efficient synthetic tool that has been used to study a range of biological processes, from protein-protein interactions to gene expression. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

TL13-22 is a negative control for TL 13-12, which means it’s used in experiments to validate the specificity of the protein degradation induced by TL 13-12 . It does not degrade ALK (anaplastic lymphoma kinase) in cell lines, serving as a crucial comparison point in the study of targeted protein degradation .

Cancer Research

Due to its role as a negative control in protein degradation, TL13-22 is valuable in cancer research, particularly in studies involving ALK, which is implicated in several types of cancer . Researchers can use TL13-22 to understand the effects of ALK inhibitors and the pathways involved in cancer progression.

Environmental Biotechnology

A Microbacterium species, referred to as TL13, has shown resistance to heavy metals and is capable of promoting plant growth in chromium-contaminated environments . While this is a different entity than the TL13-22 compound, the nomenclature overlap suggests potential for confusion in research applications.

Pharmacological Studies

TL13-22’s lack of ALK degradation activity makes it a potent tool for pharmacological studies, where it can be used to discern the pharmacodynamics of ALK inhibitors without the confounding effects of protein degradation .

Genomic Research

The genomic insights from the study of Microbacterium metallidurans TL13 could provide valuable information for the development of new compounds and the enhancement of existing ones like TL13-22 . This can lead to advancements in genomic editing techniques and the creation of more effective molecular tools.

Chemical Education

As a negative control, TL13-22 serves as an educational tool in chemical and biological laboratories, demonstrating the importance of controls in experimental design and the interpretation of results .

Mecanismo De Acción

Target of Action

TL13-22, also known as “TL 13-22” or “Schembl21844556”, is primarily an inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a protein tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

TL13-22 interacts with ALK by inhibiting its activity . It is a potent ALK inhibitor with an IC50 of 0.54 nM . This means that it can inhibit 50% of ALK activity at a concentration of 0.54 nM.

Biochemical Pathways

It is known that alk, the primary target of tl13-22, is involved in several signaling pathways related to cell growth and survival . By inhibiting ALK, TL13-22 could potentially affect these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

It is generally expected that a drug-like molecule such as tl13-22 would have good adme properties . These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of TL13-22’s action primarily involve the inhibition of ALK activity . This inhibition can lead to a decrease in the proliferation of cells that are dependent on ALK signaling for growth and survival . The specific cellular and molecular effects of tl13-22 are likely to be dependent on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the activity and stability of tl13-22

Propiedades

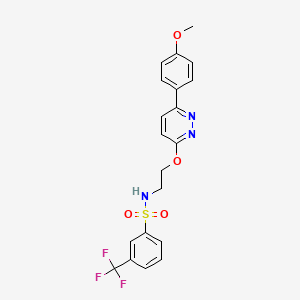

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBGYTWMZKXATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55ClN10O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)

![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)